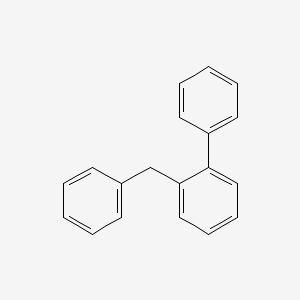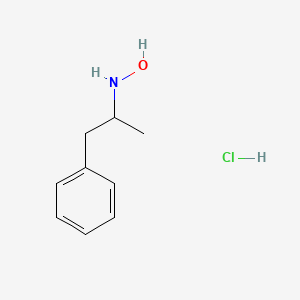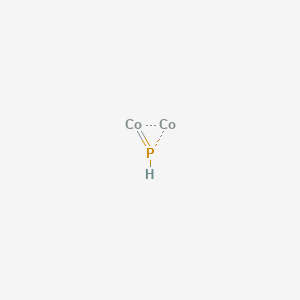
Cobalt;phosphanylidenecobalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt;phosphanylidenecobalt is a coordination compound that features cobalt atoms bonded to phosphanylidenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt;phosphanylidenecobalt typically involves the reaction of cobalt salts with phosphanylidenes under controlled conditions. One common method is the chemical bath deposition technique, where cobalt salts are reacted with phosphanylidenes in a solution, leading to the formation of the desired compound . The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to ensure the formation of high-purity this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where cobalt salts and phosphanylidenes are mixed under optimized conditions. The process may include steps such as precipitation, filtration, and purification to obtain the final product. Advanced techniques like solid-liquid separation and calcination in the presence of oxygen can be employed to enhance the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Cobalt;phosphanylidenecobalt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cobalt oxides, while reduction may yield lower oxidation state cobalt complexes. Substitution reactions can result in a variety of cobalt-ligand complexes .
Scientific Research Applications
Cobalt;phosphanylidenecobalt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cobalt;phosphanylidenecobalt involves its interaction with molecular targets and pathways in biological systems. For example, in cancer cells, the compound can induce cell death through mechanisms such as ferroptosis, where it generates reactive oxygen species that damage cellular components . The compound’s ability to interact with proteins and DNA also plays a crucial role in its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to cobalt;phosphanylidenecobalt include other cobalt coordination complexes, such as:
- Cobalt(II) phosphate
- Cobalt(III) oxide
- Cobalt(II) chloride
Uniqueness
This compound is unique due to its specific coordination environment and the presence of phosphanylidenes, which impart distinct chemical and physical properties. Compared to other cobalt complexes, it may exhibit enhanced catalytic activity, stability, and biological activity .
Properties
Molecular Formula |
Co2HP |
|---|---|
Molecular Weight |
149.8481 g/mol |
IUPAC Name |
cobalt;phosphanylidenecobalt |
InChI |
InChI=1S/2Co.HP/h;;1H |
InChI Key |
LJZGLCGFCNJCTO-UHFFFAOYSA-N |
Canonical SMILES |
P=[Co].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


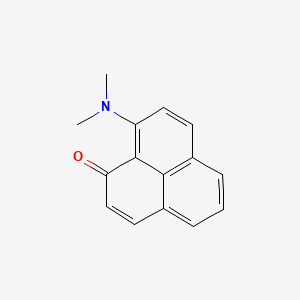
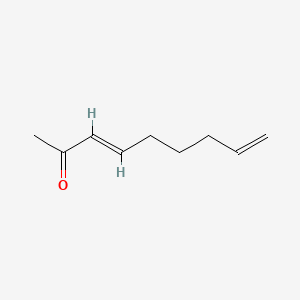
![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
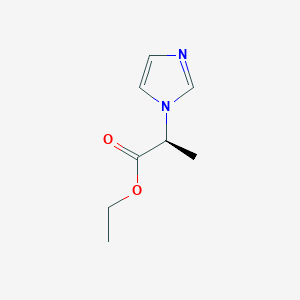
![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)
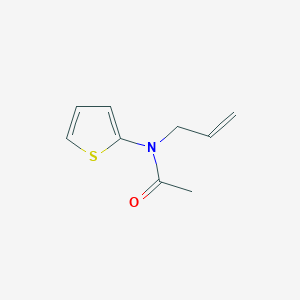

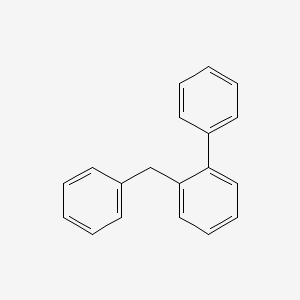
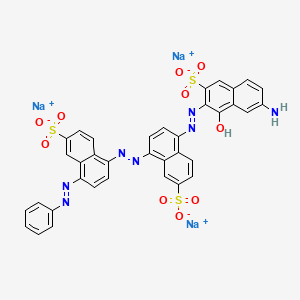

![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)

